4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide, also known as PBP or NPPB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PBP is a potent inhibitor of the chloride channel, which plays a significant role in various physiological processes, including muscle contraction, cell volume regulation, and neuronal excitability.
Mechanism of Action
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide exerts its inhibitory effects on chloride channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel, which prevents the movement of chloride ions across the membrane. This inhibition of chloride channels has been shown to have significant effects on various physiological processes, including muscle contraction, cell volume regulation, and neuronal excitability.
Biochemical and Physiological Effects
The inhibition of chloride channels by 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have significant biochemical and physiological effects. In muscle cells, the inhibition of chloride channels by 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide leads to a reduction in muscle contraction, which has been shown to be beneficial in various muscle-related disorders. In neuronal cells, the inhibition of chloride channels by 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide leads to a reduction in neuronal excitability, which has been shown to be beneficial in various neurological disorders. Additionally, the inhibition of chloride channels by 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have significant effects on cell volume regulation, which has implications for various pathological conditions, including edema and ischemia.
Advantages and Limitations for Lab Experiments
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has several advantages for lab experiments. Firstly, it is a potent and selective inhibitor of chloride channels, making it a valuable tool for studying the role of these channels in various physiological and pathological conditions. Secondly, 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is relatively stable and can be easily synthesized, making it a cost-effective tool for lab experiments. However, there are also limitations to the use of 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide in lab experiments. Firstly, 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to have off-target effects on other ion channels, which may complicate the interpretation of results. Secondly, the inhibition of chloride channels by 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide may have significant physiological effects, which may make it difficult to distinguish between the direct effects of 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide and the indirect effects of chloride channel inhibition.
Future Directions
There are several future directions for the study of 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide. Firstly, further research is needed to elucidate the precise mechanism of action of 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide on chloride channels. Secondly, the potential therapeutic applications of 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide in various pathological conditions need to be further explored. Finally, the development of more potent and selective inhibitors of chloride channels based on the structure of 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide may have significant implications for the treatment of various diseases.
Scientific Research Applications
4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been extensively studied for its potential applications in scientific research. One of the major areas of research involves the study of chloride channels, which play a significant role in various physiological processes. 4-(1-pyrrolidinylmethyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has been shown to be a potent inhibitor of chloride channels, making it a valuable tool for studying the role of these channels in various physiological and pathological conditions.
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-10-5-15-21-11-1-2-12-21)18-8-6-17(7-9-18)16-22-13-3-4-14-22/h6-9H,1-5,10-16H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXFSTNCXMBIPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pyrrolidin-1-ylmethyl)-N-[3-(pyrrolidin-1-yl)propyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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